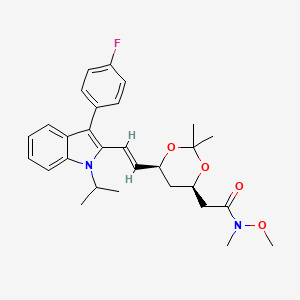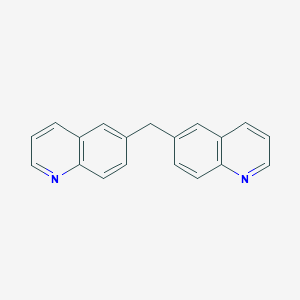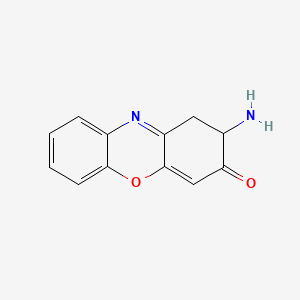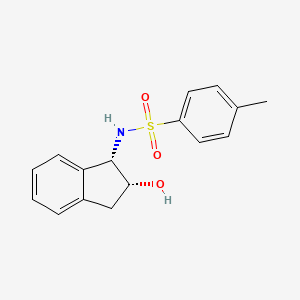
Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5,12-Dihidroxi-7-metoxi-6,11-dioxo-1,2,3,4-tetrahidroantraceno-2-carboxilato de metilo es un compuesto orgánico complejo con un esqueleto de tetraceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5,12-Dihidroxi-7-metoxi-6,11-dioxo-1,2,3,4-tetrahidroantraceno-2-carboxilato de metilo generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del esqueleto de tetraceno: El paso inicial involucra la construcción del núcleo de tetraceno a través de una serie de reacciones de ciclización.
Introducción del grupo funcional:
Metilación: El paso final involucra la metilación del grupo carboxilato para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, temperaturas controladas y condiciones de presión para facilitar las reacciones de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5,12-Dihidroxi-7-metoxi-6,11-dioxo-1,2,3,4-tetrahidroantraceno-2-carboxilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto puede sufrir reacciones de reducción para convertir las cetonas en alcoholes.
Sustitución: Los grupos metoxi e hidroxilo pueden sustituirse con otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas, mientras que la reducción de las cetonas puede producir alcoholes secundarios.
Aplicaciones Científicas De Investigación
El 5,12-Dihidroxi-7-metoxi-6,11-dioxo-1,2,3,4-tetrahidroantraceno-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto le permite interactuar con macromoléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: El compuesto se puede utilizar en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 5,12-Dihidroxi-7-metoxi-6,11-dioxo-1,2,3,4-tetrahidroantraceno-2-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. Los grupos hidroxilo y metoxi permiten que el compuesto forme enlaces de hidrógeno y otras interacciones con proteínas, enzimas y ácidos nucleicos. Estas interacciones pueden modular la actividad de estas biomoléculas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Acetil-3,5,12-trihidroxi-10-metoxi-6,11-dioxo-1,2,3,4,6,11-hexahidro-1-tetracenil 2,3,6-trideoxi-3-{[4-etoxi-4-(β-D-glucopiranuronosiloxi)butil]amino}-α-L-xilopiranósido
- 4,4′-Dimetoxi-2,2′-bipiridina
Unicidad
El 5,12-Dihidroxi-7-metoxi-6,11-dioxo-1,2,3,4-tetrahidroantraceno-2-carboxilato de metilo es único debido a su combinación específica de grupos funcionales y esqueleto de tetraceno. Esta combinación confiere propiedades químicas y biológicas distintas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H18O7 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate |
InChI |
InChI=1S/C21H18O7/c1-27-13-5-3-4-11-14(13)20(25)16-15(18(11)23)19(24)12-8-9(21(26)28-2)6-7-10(12)17(16)22/h3-5,9,22,24H,6-8H2,1-2H3 |
Clave InChI |
RRNASJBPKVBMQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)C(=O)OC)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)









